molecular formula C21H17N3O3 B2576284 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide CAS No. 1211831-06-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide

Número de catálogo: B2576284
Número CAS: 1211831-06-9
Peso molecular: 359.385
Clave InChI: GQRDOIOFKUGXFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene moieties. The molecule features two methyl substituents at positions 8 and 10, an 11-oxo group, and an isonicotinamide (pyridine-4-carboxamide) moiety at position 2. This compound is structurally related to antipsychotic and anti-inflammatory agents targeting receptors such as dopamine D2 or inflammatory pathways .

Propiedades

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-3-5-19-17(11-13)24(2)21(26)16-12-15(4-6-18(16)27-19)23-20(25)14-7-9-22-10-8-14/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDOIOFKUGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=NC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its diverse chemical properties. The presence of substituents such as methyl groups and an isonicotinamide moiety enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol
CAS Number922009-50-5

Anticancer Activity

Research indicates that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation with IC50 values ranging from 0.9 to 2.8 μg/ml for different cell types. These findings suggest a promising therapeutic potential in oncology.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Modulation of Apoptotic Pathways : It may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Targeting Specific Receptors : Preliminary studies suggest that the compound may interact with dopamine D2 receptors, which are implicated in various neurological disorders and cancers.

Study 1: Cytotoxicity Evaluation

A study conducted on human cancer cell lines revealed that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide exhibited potent cytotoxic effects. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the compound's activity. Using flow cytometry and Western blot analyses, researchers found that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Comparación Con Compuestos Similares

Core Heteroatom Variations

  • Oxazepine vs. Thiazepine: The target compound contains an oxygen atom in the seven-membered heterocycle (oxazepine), while analogs like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide () feature a sulfur atom (thiazepine).

Substituent Profiles

Compound Name R<sup>8</sup> R<sup>10</sup> Amide Substituent Molecular Weight (HRMS) Key Reference
Target Compound Methyl Methyl Isonicotinamide (pyridine-4-carboxamide) Not reported -
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide H Ethyl 2-(4-Methoxyphenyl)acetamide 421.1217 [M+H+]
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) H Ethyl 2-(4-Fluorophenyl)acetamide Not reported
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) H Ethyl Carbamic acid ethyl ester Not reported
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (32) H Methyl 4-Methoxybenzyl carboxamide 421.1 [M+H+]

Key Observations :

Methyl vs.

Amide Group Diversity :
The isonicotinamide group introduces a pyridine ring , distinct from phenylacetamide () or benzyl carboxamide () moieties. Pyridine’s electron-withdrawing nature may improve solubility and hydrogen-bonding interactions with biological targets compared to purely aromatic substituents .

Common Protocols:

  • Amide Coupling: Most analogs (e.g., ) are synthesized via carbodiimide-mediated coupling (e.g., EDC/DMAP) of carboxylic acid intermediates with amines in DMF, followed by HPLC purification. The target compound likely follows a similar route, with isonicotinic acid as the acyl donor .
  • Oxidation and Alkylation :
    Thiazepine 5-oxide derivatives (e.g., ) are prepared using mCPBA oxidation, while alkylation with NaH and halides introduces substituents like methoxybenzyl (). The target compound’s methyl groups may arise from methyl iodide or similar alkylating agents .

Yield Comparison:

Compound Yield Reference
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide 9%
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 83%
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (32) Not reported

Note: Higher yields are observed for fluorophenylacetamide derivatives (), possibly due to improved reactivity of the acyl donor. The target compound’s yield would depend on the steric bulk of the isonicotinamide group.

Physicochemical and Pharmacological Inferences

  • Lipophilicity :
    The dual methyl groups and pyridine ring may reduce logP compared to ethyl-substituted thiazepines (e.g., ) but increase it relative to polar carbamates like BT2 ().
  • Receptor Binding : Isonicotinamide’s pyridine nitrogen could engage in hydrogen bonding with targets like dopamine D2 receptors, analogous to methoxybenzyl groups in compounds, which show D2 receptor selectivity .

Q & A

Q. How should researchers present conflicting crystallographic data in publications?

  • Methodological Answer : Include multiple refinement models (e.g., SHELXL vs. PHENIX) and disclose R-factors/R-free values. Use difference density maps to highlight ambiguous regions. Cross-validate with DFT-calculated electron densities (Gaussian 16, B3LYP/6-31G**) .

Regulatory and Safety Considerations

Q. What impurity profiling strategies are recommended for IND-enabling studies?

  • Methodological Answer : Follow ICH M7 guidelines for genotoxic impurity assessment. Use HPLC-UV/ELSD for quantitation and HRMS for structural elucidation. Include stability studies (40°C/75% RH for 6 months) to track degradation pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.